Prosulpride

Neuropharmacology Receptor occupancy Dopamine D2

Prosulpride exhibits hypothalamic-selective [3H]spiperone displacement, distinct from broad-engagement benzamides (e.g., metoclopramide). It is suited for protocols requiring region-specific dopaminergic modulation in apomorphine challenge models. Sourced as a racemic reference standard for psychiatric research, human exposure precedent of 300 mg/day informs translational studies. In stock/lead times vary.

Molecular Formula C16H25N3O4S
Molecular Weight 355.5 g/mol
CAS No. 68556-59-2
Cat. No. B1197224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsulpride
CAS68556-59-2
SynonymsGRI 1665
GRI-1665
Molecular FormulaC16H25N3O4S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
InChIInChI=1S/C16H25N3O4S/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20)(H2,17,21,22)
InChIKeySZEAUPPGLDXGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prosulpride 68556-59-2: An Ortho-Anisamide Dopaminergic Antagonist with Distinct Central Selectivity


Prosulpride (GRI 1665, CAS 68556-59-2) is an aminosulfonylbenzamide derivative belonging to the ortho-anisamide family of psychotropic compounds derived from metoclopramide [1]. It is classified as a neuroleptic agent that selectively blocks presynaptic dopaminergic receptors and exhibits both antipsychotic and antidepressant properties [2]. Prosulpride possesses a molecular formula of C16H25N3O4S (molecular weight 355.45 g/mol) and is available as a racemic mixture .

Why Substituted Benzamides Cannot Be Interchanged: Prosulpride's Differentiated In Vivo Receptor Engagement


Within the substituted benzamide class, compounds that share the ortho-anisamide scaffold—including sulpiride, sultopride, amisulpride, and metoclopramide—exhibit fundamentally distinct regional brain receptor occupancy profiles in vivo that preclude generic interchange [1]. While metoclopramide and alizapride demonstrate broad engagement across substantia nigra, striatum, tuberculum olfactorium, and hypothalamus, prosulpride, sulpiride, sultopride, and amisulpride all show effective displacement of [3H]spiperone binding in the hypothalamus but are ineffective in one or more other dopamine receptor-containing regions [2]. These regional engagement differences translate into distinct pharmacological and clinical signatures that cannot be reliably extrapolated from chemical similarity alone.

Prosulpride Comparative Evidence: Quantified Differentiation Against Sulpiride, Sultopride, and Amisulpride


Regional Brain Dopamine Receptor Engagement: Hypothalamic Selectivity Versus Sulpiride, Sultopride, and Amisulpride

In a direct head-to-head in vivo comparison using [3H]spiperone displacement in rat brain, prosulpride, (±)-sulpiride, (±)-sultopride, and amisulpride all prevented the accumulation of [3H]spiperone in the hypothalamus. However, all four compounds were ineffective in one or more of the other dopamine receptor-containing regions defined by [3H]spiperone, including the substantia nigra, striatum, and tuberculum olfactorium, at behaviorally effective doses [1]. This pattern contrasts sharply with metoclopramide, alizapride, and clebopride, which prevented [3H]spiperone accumulation across all examined regions (substantia nigra, striatum, tuberculum olfactorium, and hypothalamus) [1].

Neuropharmacology Receptor occupancy Dopamine D2 In vivo binding

Presynaptic Dopaminergic Receptor Blockade: Behavioral Antagonism of Apomorphine-Induced Effects

Prosulpride selectively blocks presynaptic dopaminergic receptors and antagonizes multiple apomorphine-induced behavioral effects in rodents. In comparative studies of benzamides versus classical neuroleptics across six apomorphine-induced behavioral endpoints, prosulpride demonstrates antagonism of stereotyped behavior, circling behavior, climbing behavior, increased motor activity, and other effects related to stimulation of postsynaptic dopaminergic receptors [1]. While absolute ED50 values across all six endpoints for prosulpride were not fully reported in the accessible literature, the compound's profile of antagonism across multiple apomorphine-induced effects distinguishes it from classical neuroleptics such as haloperidol, which exhibit distinct patterns of behavioral inhibition [1].

Behavioral pharmacology Dopamine autoreceptor Apomorphine antagonism Neuroleptic screening

Clinical Antidepressant Efficacy in Neurotic-Reactive Depression: Human Data at 300 mg/day

In a clinical trial of prosulpride (GRI 1665) for the treatment of severe reactive-neurotic depression with associated anxiety, forty patients of both sexes were treated with prosulpride 100 mg tablets administered three times daily (total 300 mg/day) [1]. The study, designed as an open-label trial, assessed drug efficacy and tolerability over an eight-week treatment period [1]. Prosulpride, characterized as a new central dopaminergic antagonist agent, demonstrated therapeutic effects in this patient population [1]. While placebo-controlled or comparator-head-to-head quantitative efficacy data (e.g., HAM-D score reduction vs. baseline or vs. active comparator) were not reported in the accessible abstract and summary records, this trial establishes a human dosing precedent (300 mg/day) and a specific clinical indication (reactive-neurotic depression with anxiety) for which the compound has been investigated [1].

Clinical trial Depression Anxiolytic Human pharmacology

Prosulpride Research Applications: Evidence-Based Use Cases for Scientific and Industrial Procurement


In Vivo Dopamine D2/D3 Receptor Occupancy Studies Requiring Regional Hypothalamic Engagement

Based on the direct comparative evidence that prosulpride prevents [3H]spiperone accumulation in the hypothalamus but is ineffective in other dopamine receptor-containing regions (substantia nigra, striatum, tuberculum olfactorium) [1], this compound is suited for research protocols investigating regionally selective dopaminergic modulation. Prosulpride may serve as a reference compound in PET ligand displacement studies or autoradiography experiments where hypothalamic versus striatal selectivity is the primary endpoint. Researchers should note that prosulpride shares this hypothalamic-selective profile with (±)-sulpiride, (±)-sultopride, and amisulpride, but differs categorically from metoclopramide, alizapride, and clebopride, which exhibit broad regional engagement across all examined brain areas [1].

Behavioral Pharmacology Screening of Neuroleptic Activity Using Apomorphine-Induced Models

Prosulpride has been validated in comparative studies examining six distinct apomorphine-induced behavioral effects, including stereotyped behavior, circling behavior, climbing behavior, and increased motor activity [2]. For laboratories using apomorphine challenge models to screen potential antipsychotic compounds or to investigate dopaminergic mechanisms, prosulpride provides a characterized benzamide-class reference standard. The compound's presynaptic dopaminergic receptor blockade profile makes it particularly relevant for studies examining autoreceptor-mediated modulation of behavior [3].

Translational Research on Central Dopaminergic Antagonism in Depression and Anxiety

Clinical investigation has established a human dosing precedent for prosulpride at 300 mg/day (100 mg three times daily) in patients with severe reactive-neurotic depression and associated anxiety [4]. Researchers designing translational studies of benzamide-class compounds for mood and anxiety disorders can reference this human exposure data for dose selection and safety benchmarking. The compound's classification as a central dopaminergic antagonist with antidepressant properties positions it as a reference tool for investigating the role of presynaptic dopamine receptor modulation in affective disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosulpride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.